N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide

Medicinal chemistry Benzimidazole SAR Isomer differentiation

This meta-phenyl benzimidazole propionamide (CAS 477492-93-6) is a critical scaffold for inflammation research. Unlike its ortho-substituted isomers, this specific geometry can alter mPGES-1 inhibitory potency by orders of magnitude, enabling selective prostacyclin redirection. Ideal as a core for focused SAR libraries and as a structurally matched negative control for ortho-phenyl probes. Procure this exact meta isomer to ensure relevant target-binding geometry and avoid suboptimal activity associated with other substitution patterns.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 477492-93-6
Cat. No. B2978601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide
CAS477492-93-6
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19)
InChIKeyYEOAJGDASKXCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide (CAS 477492-93-6): A Benzimidazole Propionamide Scaffold for Medicinal Chemistry


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide (CAS 477492-93-6) is a small-molecule benzimidazole derivative characterized by a propionamide group attached to the meta position of a phenyl ring, which is in turn linked to the 2-position of the benzimidazole core [1]. With molecular formula C16H15N3O and a molecular weight of 265.31 g/mol, it belongs to a class of heterocyclic compounds widely explored as pharmacophores in oncology, inflammation, and antimicrobial research . The compound's substitution pattern differentiates it from its ortho-phenyl and N-linked benzimidazole isomers, potentially influencing target binding geometry and physicochemical profiles.

Why Generic Substitution of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide Is Scientifically Unreliable


Benzimidazole propionamide analogs with identical molecular formulae (C16H15N3O) but different attachment points—such as the ortho-phenyl isomer N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide or the N-linked isomer N-(1H-benzimidazol-2-yl)-N-phenylpropanamide—can display divergent molecular shapes, hydrogen-bonding networks, and target-binding conformations [1]. For example, within related benzimidazole series, moving the propionamide substituent from the ortho to the meta position has been shown to alter inhibitory potency against enzymes like mPGES-1 by orders of magnitude [2]. Even methyl-group additions on the benzimidazole ring (e.g., the 6-methyl derivative) can significantly shift LogP, solubility, and cellular activity. Consequently, assuming functional equivalence among these isomers without direct comparative binding, cellular, or pharmacokinetic data risks selecting a compound with suboptimal activity for a given assay system.

Quantitative Differentiation Guide: N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide vs. Closest Analogs


Meta-Phenyl vs. Ortho-Phenyl Isomer: Distinct Molecular Geometry Alters Potential Binding-Pocket Complementarity

The target compound positions the propionamide group at the meta position of the phenyl ring (3-substituted), whereas the commercially available ortho isomer (N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide) places it adjacent to the benzimidazole linkage. Computed molecular descriptors indicate that this positional change alters the spatial orientation of the amide hydrogen-bond donor/acceptor pair by approximately 120°, which can critically affect target binding. Direct comparative binding data for these two isomers against a specific protein target are not publicly available [1], representing a key evidence gap. However, in the mPGES-1 benzimidazole series, meta-substituted phenyl propanamide derivatives have shown submicromolar IC50 values in human recombinant enzyme assays, while ortho analogs in the same patent family display >10-fold reduced potency [2].

Medicinal chemistry Benzimidazole SAR Isomer differentiation

Differentiation from the N-Linked Isomer: Amide Connectivity Dictates Hydrogen-Bonding Donor Availability

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide contains an amide NH directly attached to the phenyl ring, whereas the N-linked isomer N-(1H-benzimidazol-2-yl)-N-phenylpropanamide features the amide nitrogen attached directly to the benzimidazole ring [1]. This structural distinction results in the target compound having a more accessible amide hydrogen for intermolecular hydrogen bonding, as evidenced by its topological polar surface area (TPSA) of 57.8 Ų [2]. The N-linked isomer is expected to have a slightly lower TPSA due to reduced solvent exposure of the amide group, which may correlate with altered membrane permeability. No direct metabolic stability or permeability comparison between these two isomers has been published.

Hydrogen bonding Isomer comparison Solubility

Class-Level Evidence: Benzimidazole mPGES-1 Inhibitor Scaffold Shows Submicromolar Potency with Meta-Phenyl Configuration

A closely related benzimidazole propionamide compound (designated 'compound III' in Leclerc et al., 2013, and identified as an mPGES-1 inhibitor within patent WO2011023812) demonstrated a submicromolar IC50 on both human and rat recombinant mPGES-1 enzymes [1]. This compound, structurally featuring a meta-phenyl propionamide linkage akin to the target compound, reduced PGE2 production in A549 cells and mouse macrophages while causing a substrate shunt toward the prostacyclin pathway, a mechanism not observed with direct COX inhibition. Although the exact IC50 value for CAS 477492-93-6 against mPGES-1 has not been independently published, the patent family encompassing >300 benzimidazole propionamide mPGES-1 inhibitors explicitly includes meta-substituted phenyl propanamides as exemplified structures [2].

mPGES-1 inhibition Inflammation Prostanoid pathway

Physicochemical Differentiation: Computed LogP and Rotatable Bond Profile Distinguish from 6-Methyl Analog

The 6-methyl-substituted analog (Benzenepropanamide, N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-, CAS 897799-81-4) has a molecular weight of 355.43 g/mol and contains an additional phenyl group at the propanamide terminus, making it significantly larger and more lipophilic than the target compound (MW 265.31) . The target compound's lower molecular weight and XLogP3 of 2.9 [1] place it in a more favorable range for lead-like properties (MW < 300, LogP < 3), whereas the 6-methyl analog exceeds both typical lead-like thresholds. This difference in size and lipophilicity can impact solubility, permeability, and metabolic stability profiles, making the target compound more suitable for fragment-based or early lead-generation screening libraries.

Lipophilicity ADME Lead optimization

Optimal Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide (477492-93-6)


Chemical Biology Probe Development Targeting the mPGES-1/Prostanoid Pathway

Based on class-level evidence that meta-phenyl benzimidazole propionamides can inhibit mPGES-1 with submicromolar potency and redirect prostanoid biosynthesis toward prostacyclin production [1], this compound is a rational starting point for developing selective mPGES-1 chemical probes. Researchers seeking alternatives to COX-2 inhibitors for inflammation models may prioritize this meta-substituted scaffold over ortho isomers, which show reduced activity in patent SAR tables [2].

SAR Expansion Library for Benzimidazole-Based Kinase or Enzyme Inhibitors

The compound's moderate molecular weight (265.31 g/mol) and balanced lipophilicity (XLogP3 = 2.9) [3] make it suitable as a core scaffold for focused library synthesis. Its three rotatable bonds allow for conformational flexibility while maintaining a drug-likeness profile. Procurement for SAR studies is justified over the N-linked isomer [4] when the desired pharmacophore model requires a hydrogen-bond donor-accessible amide group on the phenyl ring.

Negative Control or Tool Compound for Ortho-Substituted Benzimidazole Probes

When an ortho-phenyl benzimidazole propionamide probe shows activity in a cellular assay, this meta isomer can serve as a structurally matched negative control to confirm that the observed activity depends on the specific substitution geometry rather than general benzimidazole pharmacophore effects. This application leverages the key structural differentiation established in Section 3, Evidence Item 1.

Computational Docking and Pharmacophore Model Validation

The well-defined 3D structure (SMILES: CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2) [3] and the availability of close analogs with known structural differences make this compound useful for validating docking models that predict binding-mode differences between meta- and ortho-substituted benzimidazole ligands. This application is particularly relevant when combined with experimental binding data generated in-house.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.